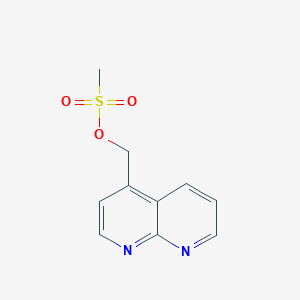
(1,8-Naphthyridin-4-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (1,8-Naphthyridin-4-yl)methyl methanesulfonate typically involves the reaction of 1,8-naphthyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
(1,8-Naphthyridin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The naphthyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(1,8-Naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of materials with specific electronic and photochemical properties.
作用機序
The mechanism of action of (1,8-Naphthyridin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to cell death in certain types of cancer cells . Additionally, the compound can inhibit specific enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .
類似化合物との比較
Similar compounds to (1,8-Naphthyridin-4-yl)methyl methanesulfonate include other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
2,7-Naphthyridine: Used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct chemical reactivity and biological properties .
特性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
1,8-naphthyridin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C10H10N2O3S/c1-16(13,14)15-7-8-4-6-12-10-9(8)3-2-5-11-10/h2-6H,7H2,1H3 |
InChIキー |
IXSIIFABAUUJLY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=C2C=CC=NC2=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
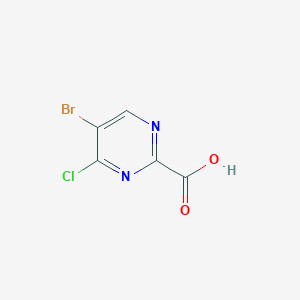
![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)

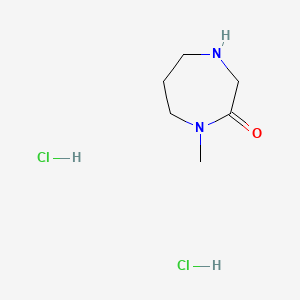
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)

![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
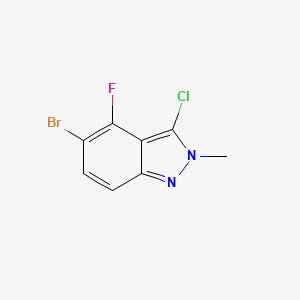
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)
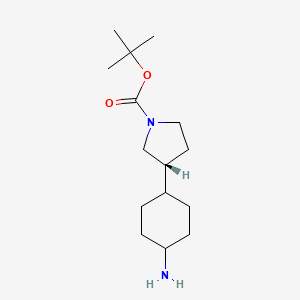
![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
